molecular formula C14H21ClN2O B14213080 N-(5-Chloropyridin-2-YL)nonanamide CAS No. 664351-36-4

N-(5-Chloropyridin-2-YL)nonanamide

Cat. No.: B14213080
CAS No.: 664351-36-4
M. Wt: 268.78 g/mol
InChI Key: BJDJWVHACDPSGH-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-YL)nonanamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to a nonanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloropyridin-2-YL)nonanamide typically involves the reaction of 5-chloro-2-aminopyridine with nonanoic acid or its derivatives. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloropyridin-2-YL)nonanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-Chloropyridin-2-YL)nonanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Chloropyridin-2-YL)nonanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloropyridin-2-YL)nonanamide
  • N-(5-Bromopyridin-2-YL)nonanamide
  • N-(5-Methylpyridin-2-YL)nonanamide

Uniqueness

N-(5-Chloropyridin-2-YL)nonanamide is unique due to the presence of the 5-chloropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

664351-36-4

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)nonanamide

InChI

InChI=1S/C14H21ClN2O/c1-2-3-4-5-6-7-8-14(18)17-13-10-9-12(15)11-16-13/h9-11H,2-8H2,1H3,(H,16,17,18)

InChI Key

BJDJWVHACDPSGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=NC=C(C=C1)Cl

Origin of Product

United States

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